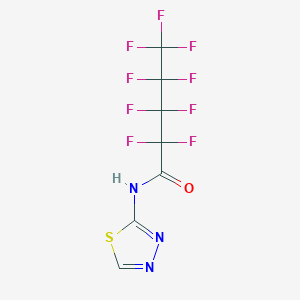![molecular formula C13H14N4O2 B10950272 1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950272.png)
1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family It is characterized by a pyrazole ring substituted with a methyl group at position 1, a 4-methylbenzoyl group at position 4, and a carboxamide group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and β-diketones, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at position 1 can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through acylation reactions using 4-methylbenzoyl chloride in the presence of a base like pyridine.
Formation of the Carboxamide Group: The carboxamide group at position 5 can be formed by reacting the intermediate with an appropriate amine, such as ammonia or primary amines, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the benzoyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[(4-chlorobenzoyl)amino]-1H-pyrazole-5-carboxamide: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
1-Methyl-4-[(4-nitrobenzoyl)amino]-1H-pyrazole-5-carboxamide: Similar structure but with a nitrobenzoyl group instead of a methylbenzoyl group.
1-Methyl-4-[(4-methoxybenzoyl)amino]-1H-pyrazole-5-carboxamide: Similar structure but with a methoxybenzoyl group instead of a methylbenzoyl group.
Uniqueness
1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the 4-methylbenzoyl group, which imparts specific steric and electronic properties to the compound. This can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-methyl-4-[(4-methylbenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-8-3-5-9(6-4-8)13(19)16-10-7-15-17(2)11(10)12(14)18/h3-7H,1-2H3,(H2,14,18)(H,16,19) |
InChI Key |
OAXIRYSMYIEGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950192.png)
![ethyl 2-{[({(4E)-1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10950199.png)
![2,3-Dihydro-1H-inden-5-YL {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether](/img/structure/B10950201.png)
![3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950204.png)


![[3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B10950222.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10950231.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10950235.png)
![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10950244.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10950245.png)
![1-methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid](/img/structure/B10950258.png)
![2-Amino-4-{3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10950261.png)
